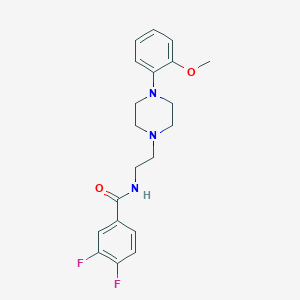
(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as MDCB, is a cyclic alcohol compound. It has been studied for its potential applications in the field of medicine and drug development.
Applications De Recherche Scientifique
Organic Synthesis Applications
Research on silacyclobutanes, including compounds with similar structures to (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, highlights their utility in novel [σ+π] cycloaddition reactions catalyzed by palladium complexes. These reactions facilitate the synthesis of silacyclohexene derivatives, illustrating the compound's role in creating structurally complex molecules with potential applications in material science and drug development (SakuraiHideki & ImaiTakafumi, 1975).
Photochemistry and Photobiology
The study of photochemical reactions in compounds structurally related to this compound has provided insights into the mechanisms of DNA damage and repair. For example, cyclobutane pyrimidine dimers are a major form of DNA photoproduct induced by UV radiation, and the understanding of these processes is crucial for developing strategies to mitigate UV-induced genetic damage. Photolyases, enzymes that repair DNA by breaking the cyclobutane ring of the dimer using visible light, are of particular interest. Research in this area could lead to advances in biotechnology and healthcare by improving our ability to prevent and repair UV-induced DNA damage (A. Sancar, 1994).
DNA Repair Mechanisms
Further investigation into the ultrafast photoreaction of thymine dimerization in DNA has utilized compounds with similar reactivity to this compound. These studies have revealed that the formation of cyclobutane dimers occurs approximately 1 picosecond after UV excitation, indicating an almost barrierless reaction for properly oriented bases. This research provides valuable insights into the efficiency and mechanisms of DNA repair processes, potentially informing the development of novel therapeutic strategies to address UV-induced mutations (W. Schreier et al., 2007).
Mécanisme D'action
Target of Action
The primary target of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as Ras-selective lethal small molecule 3 (RSL3), is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
This compound inhibits the activity of GPx4, thereby inducing a type of regulated cell death known as ferroptosis .
Biochemical Pathways
The inhibition of GPx4 by this compound leads to an accumulation of lipid peroxides, which are toxic to cells and trigger ferroptosis . Additionally, the compound’s interaction with GPx4 also impacts the mTOR signaling pathway, which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Result of Action
The inhibition of GPx4 by this compound results in the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . In thyroid cancer cell lines, the compound decreases cell viability, inhibits spheroid formation, and disrupts cell migration in vitro .
Propriétés
IUPAC Name |
(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQWKNUQXHLHA-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


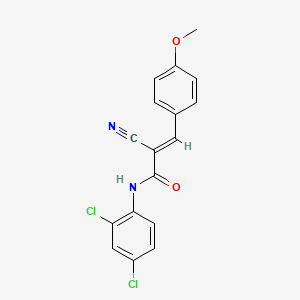
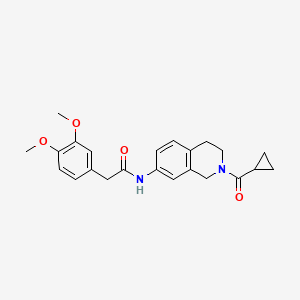
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2531928.png)
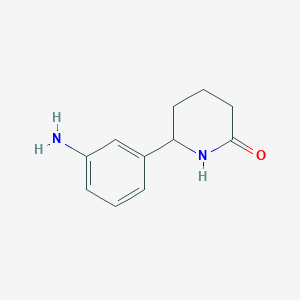
![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)
![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)

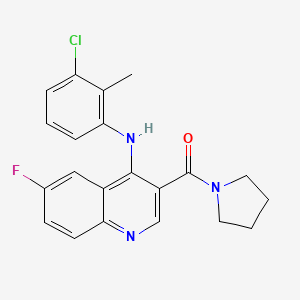
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)

